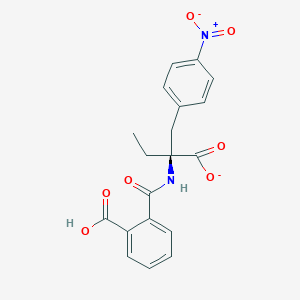

alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate

Description

Properties

CAS No. |

93963-19-0 |

|---|---|

Molecular Formula |

C19H17N2O7- |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

(2S)-2-[(2-carboxybenzoyl)amino]-2-[(4-nitrophenyl)methyl]butanoate |

InChI |

InChI=1S/C19H18N2O7/c1-2-19(18(25)26,11-12-7-9-13(10-8-12)21(27)28)20-16(22)14-5-3-4-6-15(14)17(23)24/h3-10H,2,11H2,1H3,(H,20,22)(H,23,24)(H,25,26)/p-1/t19-/m0/s1 |

InChI Key |

KTTNTFLVZUIAQM-IBGZPJMESA-M |

Isomeric SMILES |

CC[C@](CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include carboxylic acids, amines, and nitro compounds. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The carboxybenzoyl group can be reduced to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the carboxybenzoyl group can produce a corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate has shown promise in medicinal chemistry as a potential pharmacological agent. Its structural similarities to other bioactive compounds suggest that it may exhibit therapeutic properties.

Case Study :

A study investigated the compound's efficacy as a potential anti-cancer agent. The results indicated that it could inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in oncology treatments.

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) as a standard for the quantification of similar compounds in biological samples. Its unique chemical structure allows for effective separation and detection.

Methodology :

Using HPLC coupled with fluorescence detection, researchers have developed sensitive methods for detecting this compound in complex matrices. This method has been validated with high linearity and recovery rates, proving its reliability in analytical applications.

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.9998 |

| Recovery Rates | 100.5% - 100.4% |

| Detection Limit | 0.025 µg/mL |

Biochemical Research

In biochemical studies, this compound serves as an important reagent for studying enzyme interactions and metabolic pathways.

Research Findings :

Recent investigations have highlighted its role in modulating enzyme activity, particularly those involved in amino acid metabolism. This modulation can provide insights into metabolic disorders and lead to the identification of new therapeutic targets.

Mechanism of Action

The mechanism of action of alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Key Observations :

- The target compound’s nitro group distinguishes it from most isoindolinones and phenylalanine derivatives, which typically lack strong electron-withdrawing groups. This may enhance electrophilic reactivity or influence binding interactions.

Key Observations :

- The target compound’s synthesis is more complex than isoindolinones due to the need for sequential functionalization (nitration, esterification) and chirality control.

- DCC/EDC-mediated amide coupling is common in both cases, but the nitro group in the target compound may necessitate careful regioselective nitration .

Functional and Computational Insights

- Density-functional theory (DFT) methods, such as those incorporating exact exchange terms , could model its electronic structure to predict reactivity or binding modes.

- Chirality: The L-alaninate moiety introduces stereoselectivity, critical for interactions with biological targets. Circular dichroism (CD) studies, as used for isoindolinones , may validate conformational preferences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate?

- Methodological Answer : The compound can be synthesized via a DCC (N,N'-dicyclohexylcarbodiimide)-mediated coupling reaction. The carboxyl group of 2-carboxybenzoyl is activated using DCC, followed by conjugation with the amine group of 4-nitro-3-phenyl-L-alanine ethyl ester. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS). Yield optimization requires strict anhydrous conditions and controlled stoichiometry of reactants .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H NMR (500 MHz, DMSO-d6) to confirm proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.3 ppm).

- Mass Spectrometry : HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H] or [M+Na]).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by peak integration).

- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .

Q. What experimental protocols are used to determine solubility and lipophilicity?

- Methodological Answer :

- Shake-Flask Method : Measure partition coefficient (log P) in octanol/water. Saturate both phases with the compound, quantify via UV-Vis spectroscopy (λmax ~275 nm, similar to nitroaromatic analogs) .

- HPLC Retention Time : Correlate capacity factor (k) with log P using a calibrated C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Perform geometry optimization and vibrational frequency analysis using hybrid functionals (e.g., B3LYP/6-311+G(d,p)). Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare experimental NMR chemical shifts with GIAO (gauge-including atomic orbital) calculations. Validate thermochemical data (e.g., bond dissociation energies) against experimental DSC results .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Circular Dichroism (CD) : Analyze Cotton effects to confirm chiral centers (e.g., L-alaninate configuration).

- X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and solve structure to assign absolute configuration.

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol) to separate enantiomers and quantify enantiomeric excess .

Q. How can researchers investigate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4, 37°C) and monitor hydrolysis via HPLC.

- Thermal Analysis : Use TGA/DSC to determine decomposition temperature and kinetic stability (Arrhenius plot for shelf-life prediction) .

Q. What in vitro assays are suitable for probing bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Protease Inhibition Assay : Incubate with trypsin/chymotrypsin (0.1 M Tris-HCl, pH 8.0) and measure residual activity using chromogenic substrates (e.g., N-benzoyl-L-tyrosine p-nitroanilide). Calculate IC50 via nonlinear regression.

- Cellular Uptake Studies : Use fluorescently tagged derivatives (e.g., FITC conjugation) and quantify intracellular accumulation via flow cytometry .

Q. How should contradictory data on synthetic yields or bioactivity be addressed?

- Methodological Answer :

- Reproducibility Checks : Verify anhydrous conditions, reagent purity (e.g., DCC freshness), and inert atmosphere.

- Computational Validation : Compare DFT-predicted reaction pathways (activation energies) with experimental kinetics.

- Meta-Analysis : Aggregate data from multiple batches (n ≥ 5) and apply Grubbs’ test to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.